molecular formula C12H12BrNO2 B447025 5-BROMO-2-(SEC-BUTYL)ISOINDOLE-1,3-DIONE

5-BROMO-2-(SEC-BUTYL)ISOINDOLE-1,3-DIONE

Cat. No.: B447025
M. Wt: 282.13g/mol
InChI Key: MXEMJMINUCKWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(sec-butyl)isoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative characterized by a bromine atom at position 5 and a sec-butyl group at position 2. Isoindole-1,3-diones are heterocyclic compounds with a fused benzene and pyrrole ring system, where two ketone groups at positions 1 and 3 confer unique electronic properties. Such derivatives are frequently explored in medicinal chemistry as kinase inhibitors, antimicrobial agents, or intermediates in organic synthesis .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13g/mol

IUPAC Name

5-bromo-2-butan-2-ylisoindole-1,3-dione

InChI

InChI=1S/C12H12BrNO2/c1-3-7(2)14-11(15)9-5-4-8(13)6-10(9)12(14)16/h4-7H,3H2,1-2H3

InChI Key

MXEMJMINUCKWIU-UHFFFAOYSA-N

SMILES

CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)Br

Canonical SMILES

CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Key structural analogs differ in substituents at position 2 and additional functional groups. The table below summarizes critical

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
5-Bromo-2-(sec-butyl)isoindole-1,3-dione Isoindole-1,3-dione 5-Br, 2-sec-butyl C12H14BrNO2 324.18 (calc.) Branched alkyl, moderate steric bulk -
5-Bromo-2-(4-(2,3-dimethyl-phenoxy)-phenyl)-isoindole-1,3-dione Isoindole-1,3-dione 5-Br, 2-(bulky aryl) C22H16BrNO3 422.282 High molecular weight, aromatic substituent
5-Bromo-2-((4-fluoro-phenylamino)-methyl)-isoindole-1,3-dione Isoindole-1,3-dione 5-Br, 2-(fluorophenylamino) C15H10BrFN2O2 352.206 Amino linker, fluorine for metabolic stability
5-Bromo-2-(5-chloro-2-hydroxy-phenyl)-isoindole-1,3-dione Isoindole-1,3-dione 5-Br, 2-(chloro-hydroxyaryl) C14H7BrClNO3 Not provided Dual halogenation, hydroxy group
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one Isoindolin-1-one 5-Br, 2-tert-butyl, 3-hydroxy C12H14BrNO2 284.15 Reduced core (one ketone), hydroxy group
5-Bromo-2-methylisoindolin-1-one Isoindolin-1-one 5-Br, 2-methyl C9H8BrNO Not provided Minimal steric hindrance

Substituent Effects on Properties

  • Electronic Effects : Bromine’s electron-withdrawing nature is common across analogs. Fluorine in enhances electronegativity, while chlorine in increases polarizability. Hydroxy groups () enable hydrogen bonding, improving aqueous solubility.
  • Molecular Weight : Bulky substituents (e.g., ) increase molecular weight (>400 Da), which may limit blood-brain barrier permeability in drug design.

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